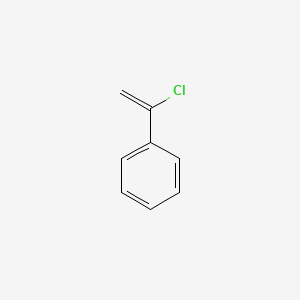

Benzene, (1-chloroethenyl)-

Description

Historical Context of Vinyl Halide Chemistry

The study of vinyl halides, organic compounds featuring a halogen atom attached to a doubly bonded carbon atom, has a history rooted in the development of polymer science. nist.govtaylorandfrancis.com The simplest and most commercially significant vinyl halide, vinyl chloride, was first synthesized in the 19th century. ebsco.com French chemist Henri Victor Regnault in the 1830s and German scientist Eugen Baumann in the 1870s both independently observed the formation of a white solid from vinyl chloride, which was later identified as polyvinyl chloride (PVC). ebsco.com

However, it was not until the early 20th century that the practical applications of this discovery began to be realized. In 1913, Friedrich Heinrich August Klatte, a German chemist, patented a process for producing PVC using sunlight to polymerize vinyl chloride. ebsco.com The major breakthrough came in 1926 when Waldo Semon at the B.F. Goodrich Company in the United States developed a method to plasticize PVC, transforming the rigid and brittle material into a flexible and versatile plastic. wikipedia.org This innovation paved the way for the widespread use of PVC in a vast array of products, from waterproof fabrics and electrical insulation to construction materials, making it one of the most produced synthetic polymers globally. ebsco.comwikipedia.org The industrial-scale production of vinyl chloride monomer (VCM) for PVC manufacturing spurred further research into the synthesis and reactivity of vinyl halides in general. wikipedia.org Early synthetic methods included the dehydrochlorination of 1,2-dichloroethane (B1671644) to produce vinyl chloride and the addition of hydrogen halides to alkynes. wikipedia.orgbritannica.com

Significance of the (1-Chloroethenyl)benzene Structural Motif in Organic Chemistry Research

The (1-Chloroethenyl)benzene molecule, also known as α-chlorostyrene, is a key structural motif in organic chemistry. Its significance lies in its role as a versatile synthetic intermediate, combining the functionalities of a reactive vinyl halide and an aromatic ring. This dual functionality allows for a wide range of chemical transformations, making it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals, dyes, and other specialized organic compounds. guidechem.com

The presence of the chlorine atom on the vinyl group makes the vinylic carbon electrophilic and susceptible to nucleophilic attack, a characteristic reaction pathway for this class of compounds. Furthermore, the double bond can participate in addition and polymerization reactions, while the benzene (B151609) ring can undergo electrophilic aromatic substitution. smolecule.com The compound is a colorless to light yellow liquid and is soluble in common organic solvents like ethanol (B145695) and acetone, but not in water. guidechem.com

Research has demonstrated its utility as a precursor in various chemical syntheses. For instance, it can be synthesized via the chlorination of ethylbenzene (B125841). vaia.comsciforum.net The manipulation of halogenated compounds like (1-chloroethenyl)benzene has been instrumental in advancing the understanding of reaction mechanisms in synthetic organic chemistry. solubilityofthings.com

Below are some of the key physical and spectroscopic properties of "Benzene, (1-chloroethenyl)-".

Physical Properties of Benzene, (1-chloroethenyl)-

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₇Cl | nih.gov |

| Molecular Weight | 140.59 g/mol | nih.gov |

| Boiling Point | 179-180 °C at 760 mmHg | |

| IUPAC Name | 1-chloroethenylbenzene | nih.gov |

Spectroscopic Data for Benzene, (1-chloroethenyl)-

| Spectroscopy Type | Key Peaks/Signals | Reference |

|---|---|---|

| Mass Spectrometry (GC-MS) | m/z 138, 103 | nih.gov |

Overview of Contemporary Research Trajectories for Arylvinyl Halides

Modern organic synthesis heavily relies on the development of efficient and selective bond-forming reactions. Arylvinyl halides, including (1-chloroethenyl)benzene, are prominent substrates in this context, particularly in the realm of transition metal-catalyzed cross-coupling reactions. taylorandfrancis.comwikipedia.org These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, allow for the construction of carbon-carbon and carbon-heteroatom bonds with high precision and are fundamental to the synthesis of a vast range of organic materials and biologically active molecules. taylorandfrancis.comfrontiersin.orgresearchgate.net

Recent research has focused on expanding the scope and efficiency of these transformations. For example, formate-mediated reductive cross-coupling reactions of aryl/vinyl halides have emerged as a powerful tool for C-C bond formation. acs.org These methods can be used for carbonyl arylation and the coupling of two different aryl/vinyl halide partners. acs.org

Another significant area of contemporary research is the development of novel catalytic systems and reaction conditions. This includes the use of photoredox catalysis to enable new transformations of arylvinyl halides under mild conditions. nih.govrsc.orgnih.gov For instance, visible-light photocatalysis has been successfully employed for the synthesis of thermodynamically less stable Z-arylvinyl halides from E-arylvinyl acids. rsc.orgnih.gov

Furthermore, the halogen exchange in aryl and vinyl halides, often referred to as the Finkelstein reaction, continues to be an active area of investigation. frontiersin.org The development of metal-catalyzed procedures has enabled these transformations, which are crucial for introducing different halogens into the arylvinyl scaffold, thereby modulating its reactivity and providing access to a wider range of synthetic intermediates. frontiersin.org The synthesis of acyl fluorides from aryl and vinyl iodides via palladium-catalyzed fluoro-carbonylation represents another recent advancement, offering a safe and efficient route to these valuable synthetic precursors. nih.gov The ongoing research in these areas continues to enhance the synthetic utility of arylvinyl halides, solidifying their importance in modern organic chemistry. researchgate.netacs.org

Structure

3D Structure

Properties

IUPAC Name |

1-chloroethenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHAFIUUYXQFJEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CC=CC=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870704 | |

| Record name | (1-Chloroethenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.59 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-34-8 | |

| Record name | Benzene, (1-chloroethenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-Chloroethenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies

Approaches to the Formation of the (1-Chloroethenyl) Moiety on Benzene (B151609)

The synthesis of Benzene, (1-chloroethenyl)- can be achieved through several distinct chemical pathways. These methods primarily involve the introduction of a chlorine atom to a pre-existing ethenylbenzene (styrene) framework or the construction of the chloroethenyl group on the benzene ring.

Electrophilic Chlorination Mechanisms in Aromatic Systems

While direct electrophilic chlorination of the benzene ring is a fundamental reaction in organic chemistry, the formation of Benzene, (1-chloroethenyl)- via this route is not straightforward. masterorganicchemistry.com Attempted chlorination of styrene (B11656) often leads to reactions at the alkene double bond rather than the aromatic ring. masterorganicchemistry.com However, the principles of electrophilic aromatic substitution are relevant to understanding the reactivity of the benzene ring in related transformations.

The reaction of styrene with chlorine gas, often in the presence of a Lewis acid catalyst like aluminum chloride or iron(III) chloride, can lead to the formation of chlorinated products. ontosight.ai The mechanism involves the generation of an electrophilic chlorine species that attacks the electron-rich double bond of the styrene molecule. This can result in the formation of styrene chlorohydrin in the presence of water. nih.govresearchgate.net

A study on the kinetics of styrene epoxidation by chlorite (B76162) revealed the complex interplay of various chlorine species. researchgate.net While not a direct synthesis of Benzene, (1-chloroethenyl)-, this research highlights the reactivity of the styrene double bond towards electrophilic chlorine-containing reagents. researchgate.net

Nucleophilic Substitution Pathways for Vinyl Halide Construction

The synthesis of vinyl halides can be achieved through nucleophilic substitution reactions, although these are generally less common for sp2-hybridized carbons compared to sp3-hybridized carbons. researchgate.netscribd.comyoutube.com Vinyl halides, such as Benzene, (1-chloroethenyl)-, are typically unreactive towards standard SN1 and SN2 reactions. youtube.com The steric hindrance and the repulsion from the pi-electron cloud of the double bond make backside attack in an SN2 mechanism difficult. youtube.com Furthermore, the resulting vinylic carbocation in a potential SN1 mechanism is unstable. youtube.com

Despite these challenges, intramolecular nucleophilic substitution at a vinylic carbon has been utilized for the synthesis of thio-heterocycles, demonstrating that under specific conditions, substitution at an sp2 carbon is possible. researchgate.net

A more practical approach to forming the (1-chloroethenyl) group involves the elimination of a suitable leaving group from a precursor molecule. For instance, the treatment of 1,2-dichloroethylbenzene can yield (1-chloroethenyl)benzene.

Catalytic Coupling Reactions for C-C Bond Formation Involving Chlorinated Ethenyl Groups

Modern synthetic chemistry offers powerful tools for carbon-carbon bond formation through catalytic cross-coupling reactions. These methods are highly valuable for constructing complex molecular architectures.

Nickel-catalyzed reductive cross-coupling reactions have been developed for the synthesis of enantioenriched acyclic α,α-disubstituted ketones. acs.org In one example, (1-chloroethyl)benzene (B1265384) was coupled with an acid chloride in the presence of a nickel catalyst and a stoichiometric reductant. acs.org This demonstrates the utility of chloro-substituted ethylbenzene (B125841) derivatives as coupling partners.

Palladium-catalyzed Suzuki cross-coupling reactions provide a versatile method for forming C-C bonds. While not a direct synthesis of Benzene, (1-chloroethenyl)-, the coupling of α-haloalkenyl acetals with aryl boronic acids showcases the reactivity of vinyl halides in these transformations. organic-chemistry.org Similarly, iron-catalyzed coupling reactions of aryl Grignard reagents with 1-arylvinyl halides have been shown to be effective. organic-chemistry.org

Gold and ruthenium catalysts have also been employed in the hydrochlorination of alkynes, providing a direct route to vinyl chlorides. lookchem.com For example, a ruthenium-catalyzed hydrochlorination of terminal alkynes yields vinyl chlorides with high regioselectivity. lookchem.com

Synthetic Transformations of Benzene, (1-chloroethenyl)- for Complex Molecule Generation

Once synthesized, Benzene, (1-chloroethenyl)- serves as a versatile building block for the creation of more intricate molecules. Its structure offers two primary sites for further functionalization: the benzene ring and the (1-chloroethenyl) group.

Regioselective Functionalization of the Benzene Ring

The benzene ring of Benzene, (1-chloroethenyl)- can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. The (1-chloroethenyl) substituent itself directs incoming electrophiles to specific positions on the ring. Understanding the directing effects of this group is crucial for achieving regioselectivity.

For instance, the functionalization of related systems, such as 2,3-difluoronaphthalene, has been achieved with high regioselectivity through methods like lithiation followed by quenching with electrophiles, as well as nitration and bromination. researchgate.net Similar strategies could potentially be applied to Benzene, (1-chloroethenyl)-.

Directed ortho-metalation is another powerful technique for regioselective functionalization. By using a directing group, it is possible to deprotonate a specific ortho-position of an aromatic ring with a strong base, followed by reaction with an electrophile. This has been demonstrated for various aromatics and heterocycles using magnesium-based reagents. rsc.org

Gold-catalyzed C(sp2)-H bond functionalization represents a modern approach to introduce new bonds onto aromatic rings with high selectivity. ecnu.edu.cn

Stereoselective Manipulations of the (1-Chloroethenyl) Group

The (1-chloroethenyl) group offers opportunities for stereoselective reactions, particularly at the double bond. The chlorine atom can act as a leaving group in substitution reactions or influence the stereochemical outcome of addition reactions.

Recent advances in catalysis have enabled enantioselective electrophilic chlorination of alkenes using chiral sulfide (B99878) catalysts. smolecule.com These catalysts can control the stereochemistry of the chlorination process, which is relevant for creating chiral centers.

The development of nickel-catalyzed asymmetric reductive acyl cross-coupling reactions allows for the stereoconvergent synthesis of enantioenriched ketones from racemic alkyl halides. acs.org This highlights the potential for controlling stereochemistry in reactions involving the carbon-chlorine bond.

Furthermore, the double bond of the (1-chloroethenyl) group can undergo various addition reactions. The stereochemical outcome of these additions can often be controlled by the choice of reagents and reaction conditions.

Scalable Synthetic Approaches for Related Vinylic Chlorinated Benzene Derivatives

The industrial and large-scale laboratory synthesis of vinylic chlorinated benzene derivatives, which are structurally related to Benzene, (1-chloroethenyl)-, necessitates methodologies that are not only high-yielding but also economically viable and scalable. Research has focused on developing robust processes that can be implemented for bulk production. Two prominent strategies include copper-catalyzed Grignard coupling reactions and palladium-catalyzed vinylation of chlorobenzenes.

Copper-Catalyzed Grignard Coupling for Substituted Styrenes

A significant scalable method involves the use of Grignard reagents derived from chlorostyrenes in copper-catalyzed coupling reactions. This approach is particularly useful for synthesizing functionalized styrene derivatives that serve as versatile intermediates.

A notable example is the large-scale synthesis of 4-(3-chloropropyl)styrene (B3317778). acs.org This process begins with the formation of a Grignard reagent from 4-chlorostyrene (B41422), which is then coupled with 1-bromo-3-chloropropane. The use of copper cyanide (CuCN) as a catalyst is crucial for achieving high yields and preventing the formation of undesired side products, such as the Wurtz coupling product (1,4-divinylbenzene). acs.org The reaction intermediate is proposed to be a p-(CH₂=CH)C₆H₄Cu(CN)MgCl species. acs.org Researchers have successfully scaled this reaction to produce significant quantities of the desired product. acs.orgnih.gov

Key details of this scalable synthesis are outlined in the table below.

Table 1: Scalable Synthesis of 4-(3-chloropropyl)styrene via CuCN-Catalyzed Grignard Coupling acs.org

| Parameter | Details |

|---|---|

| Starting Material | 4-Chlorostyrene |

| Reagents | Magnesium (Mg) powder, 1-bromo-3-chloropropane |

| Catalyst | Copper(I) cyanide (CuCN) |

| Solvent System | Toluene and Tetrahydrofuran (THF) |

| Reaction Scale (Starting Material) | 75.0 g (541 mmol) of 4-Chlorostyrene |

| Reaction Conditions | Grignard formation initiated at 20–25 °C; Coupling reaction performed with catalytic CuCN. |

| Yield | 80% |

| Key Finding | CuCN was identified as the optimal catalyst to ensure a high yield of the desired product while suppressing the formation of the 1,4-divinylbenzene (B89562) byproduct. acs.org |

Palladium-Catalyzed Vinylation of Chlorobenzenes

Another commercially viable approach for producing chlorostyrenes is the direct vinylation of chlorobenzenes with ethylene (B1197577), facilitated by a palladium catalyst. google.com This method offers a direct, single-step route to various mono-, di-, and trichlorostyrenes from readily available chlorobenzene (B131634) precursors. google.com

The process typically involves reacting a chlorobenzene with ethylene and oxygen in the presence of a palladium salt, such as palladium acetate, and a co-catalyst. google.com The reaction can be performed in either the gas or liquid phase and is adaptable for both batch and continuous processing. google.com The temperature and pressure can be adjusted to optimize the yield and selectivity for the desired chlorostyrene isomer. google.com Research has demonstrated the synthesis of various dichlorostyrenes and trichlorostyrenes using this methodology. google.com

The following table summarizes findings from process development studies for this catalytic system.

Table 2: Palladium-Catalyzed Synthesis of Dichlorostyrenes google.com

| Starting Material | Product | Catalyst System | Temperature | Pressure (Ethylene/Oxygen) | Yield (based on Palladium) |

|---|---|---|---|---|---|

| o-Dichlorobenzene | 3,4-Dichlorostyrene | Palladium acetate, Potassium acetate | 160 °C | 50 kg/cm² / 20 kg/cm² | 360% (after 17 hours) |

| o-Chlorobenzene | Mixture of Chlorostyrenes | Palladium acetate, Sodium acetate | 110 °C | Atmospheric (30 cc/min / 15 cc/min flow) | Not specified |

| 1,2,4-Trichlorobenzene | Trichlorostyrene | Palladium acetate, Sodium acetate | Not specified | Not specified | 23% |

These scalable methods highlight the strategic importance of catalyst selection and process optimization in the large-scale production of vinylic chlorinated benzene derivatives, which are crucial building blocks in various chemical industries.

Reaction Pathways and Mechanistic Investigations

Substitution Reactions of the Vinylic Chlorine Atom

Substitution of a halogen on an sp²-hybridized carbon, such as the vinylic chlorine in α-chlorostyrene, is mechanistically distinct from substitutions at saturated sp³ carbons or on aromatic rings. These reactions are generally disfavored due to the high strength of the C(sp²)-Cl bond and the instability of potential intermediates. wikipedia.orgyoutube.com

Direct nucleophilic substitution on α-chlorostyrene does not typically proceed through classical Sₙ1 or Sₙ2 pathways. An Sₙ1 reaction is inhibited by the high instability of the resulting vinylic carbocation. libretexts.orgyoutube.com An Sₙ2 reaction is prevented because the phenyl group and the double bond sterically hinder the required backside attack on the sp² carbon. youtube.com

Instead, nucleophilic vinylic substitution (SₙV) on substrates like α-chlorostyrene is proposed to occur via two primary, albeit high-energy, mechanisms:

Elimination-Addition Mechanism: This pathway involves the dehydrohalogenation of the vinyl halide by a very strong base to form a short-lived alkyne intermediate (phenylacetylene). The nucleophile then adds across the triple bond to yield the final product. This mechanism is generally less common for α-chlorostyrene compared to other vinyl halides lacking the stabilizing phenyl group.

The favorability of these pathways is highly dependent on the nucleophile, base, and reaction conditions, as summarized in the table below.

| Parameter | Addition-Elimination | Elimination-Addition |

| Required Reagent | Strong Nucleophile | Very Strong Base |

| Intermediate | Resonance-Stabilized Carbanion | Alkyne (Phenylacetylene) |

| Key Step | Nucleophilic attack on C=C | Base-induced elimination of HCl |

| Applicability | Favored with strong, non-basic nucleophiles | Favored with strong, non-nucleophilic bases |

A free radical chain process that results in the substitution of the vinylic chlorine atom is not a commonly observed or mechanistically favored pathway for α-chlorostyrene. acs.org Under conditions that generate free radicals (e.g., UV light or radical initiators), the π-bond of the ethenyl group is significantly more susceptible to radical attack than the C-Cl bond. researchgate.net

A typical free radical chain mechanism involves three stages: initiation, propagation, and termination. youtube.comlibretexts.org

Initiation: A radical initiator (e.g., a peroxide) undergoes homolytic cleavage to form initial radicals.

Propagation: This radical would need to attack the C-Cl bond, displacing a chlorine radical. This step is energetically unfavorable. Instead, the radical preferentially adds across the double bond, leading to an addition reaction (discussed in section 3.2.2).

Termination: Radicals combine to form stable, non-radical products.

Because the activation energy for radical addition to the double bond is much lower than that for abstracting the chlorine atom, free radical conditions invariably lead to addition or polymerization rather than vinylic substitution.

Addition Reactions Across the Carbon-Carbon Double Bond

The carbon-carbon double bond in α-chlorostyrene is the primary site of reactivity for addition reactions, which can proceed through either electrophilic or radical pathways. The regioselectivity of these additions is dictated by the electronic effects of the phenyl and chloro substituents.

Electrophilic addition to α-chlorostyrene, such as the addition of a protic acid (H-X), proceeds via a two-step mechanism involving a carbocation intermediate. lumenlearning.comlibretexts.org The regioselectivity of this reaction follows Markovnikov's rule , which states that the electrophile (H⁺) adds to the carbon atom of the double bond that results in the formation of the more stable carbocation. libretexts.org

In the case of α-chlorostyrene, two potential carbocations can be formed:

Benzylic Carbocation (More Stable): If the proton adds to the α-carbon (the one bearing the chlorine), a positive charge develops on the β-carbon. This carbocation is directly attached to the phenyl ring and is highly stabilized by resonance, which delocalizes the positive charge over the aromatic system. libretexts.orgleah4sci.com This is a benzylic carbocation.

α-Chloro Carbocation (Less Stable): If the proton adds to the β-carbon, a positive charge develops on the α-carbon. This carbocation is destabilized by the inductive electron-withdrawing effect of the adjacent chlorine atom. masterorganicchemistry.com

Due to the superior stability of the benzylic carbocation, the reaction proceeds exclusively through this intermediate. youtube.com The subsequent attack by the nucleophile (X⁻) on the benzylic carbocation yields the final product.

Mechanism Steps:

Protonation: The π-electrons of the double bond attack the electrophile (H⁺), which adds to the α-carbon.

Carbocation Formation: A resonance-stabilized benzylic carbocation is formed.

Nucleophilic Attack: The nucleophile (X⁻) attacks the benzylic carbocation to form the final product.

| Reactant | Electrophile (E+) | Nucleophile (Nu-) | Intermediate Carbocation | Major Product |

| α-Chlorostyrene | H⁺ (from HCl) | Cl⁻ | Resonance-Stabilized Benzylic | Benzene (B151609), (1,1-dichloroethyl)- |

| α-Chlorostyrene | H⁺ (from H₂O, H⁺ cat.) | H₂O | Resonance-Stabilized Benzylic | 1-Chloro-1-phenylethanol |

In the presence of a radical initiator, such as a peroxide (ROOR), the addition of HBr to α-chlorostyrene proceeds via a free radical chain mechanism. chemistrysteps.comlibretexts.org This reaction exhibits anti-Markovnikov regioselectivity , meaning the bromine atom adds to the less substituted carbon of the original double bond. masterorganicchemistry.com

The regioselectivity is determined by the formation of the most stable radical intermediate during the propagation step. youtube.com When a bromine radical (Br•) adds to the double bond of α-chlorostyrene, two pathways are possible:

Benzylic Radical (More Stable): If the Br• adds to the β-carbon, a radical is formed on the α-carbon. This radical is stabilized by resonance with the adjacent phenyl group.

Primary Radical (Less Stable): If the Br• adds to the α-carbon, a primary radical is formed on the β-carbon, which lacks resonance stabilization.

The reaction proceeds via the more stable benzylic radical.

Mechanism Steps:

Initiation: Peroxide homolytically cleaves to form alkoxy radicals (RO•), which then abstract a hydrogen atom from HBr to generate bromine radicals (Br•). libretexts.org

Propagation (Step 1): The Br• adds to the β-carbon of α-chlorostyrene, forming a resonance-stabilized benzylic radical.

Propagation (Step 2): The benzylic radical abstracts a hydrogen atom from another HBr molecule, yielding the final product and regenerating a Br• to continue the chain.

Termination: Any two radicals in the system can combine to terminate the chain.

| Reaction Stage | Description |

| Initiation | ROOR → 2 RO•RO• + HBr → ROH + Br• |

| Propagation | Br• adds to the β-carbon to form the stable benzylic radical. |

| The benzylic radical abstracts H• from HBr to form the product and regenerate Br•. | |

| Termination | Br• + Br• → Br₂R• + Br• → R-BrR• + R• → R-R |

Polymerization Mechanisms of the (1-Chloroethenyl) Unit

α-Chlorostyrene can undergo polymerization through several mechanisms, primarily cationic and radical pathways. The feasibility of each pathway is influenced by the electronic nature of the vinyl group, which is affected by both the phenyl and chloro substituents.

Cationic Polymerization: This is a highly favorable pathway for α-chlorostyrene. wikipedia.org The reaction is initiated by a strong Lewis acid (e.g., SnCl₄, AlCl₃) with a co-initiator like water or HCl. wpmucdn.comyoutube.com The initiator generates a carbocation that attacks the monomer's double bond. The propagation step involves the sequential addition of monomer units to a growing chain that has a carbocationic active center. This propagating carbocation is a benzylic cation, which is highly stabilized by the phenyl group, making this mechanism particularly effective. researchgate.net

Radical Polymerization: Free-radical polymerization can be initiated using compounds like benzoyl peroxide. The initiator generates a radical that adds to the monomer's double bond, creating a new radical species. This new radical is a resonance-stabilized benzylic radical, which then propagates by adding to subsequent monomer units. While feasible, the reactivity may differ from that of styrene (B11656) due to the electronic and steric effects of the chlorine atom.

Anionic Polymerization: This mechanism is generally less favorable for α-chlorostyrene. Anionic polymerization requires monomers with electron-withdrawing groups to stabilize the propagating carbanion. While the phenyl group can offer some stabilization, the chlorine atom's inductive withdrawal is modest and it also possesses lone pairs that can be destabilizing. Furthermore, the vinylic chloride is susceptible to side reactions, such as elimination, in the presence of the strong nucleophilic/basic initiators (e.g., organolithium compounds) used in anionic polymerization. acs.orgacs.org

| Mechanism | Initiator Type | Propagating Intermediate | Feasibility for α-Chlorostyrene |

| Cationic | Lewis Acids (e.g., SnCl₄, AlCl₃) | Resonance-Stabilized Benzylic Carbocation | High |

| Radical | Peroxides, Azo compounds | Resonance-Stabilized Benzylic Radical | Moderate |

| Anionic | Organometallics (e.g., n-BuLi) | Carbanion | Low (side reactions likely) |

Chain-Growth Polymerization

Benzene, (1-chloroethenyl)- can undergo chain-growth polymerization through various mechanisms, including radical, cationic, and anionic pathways. Like other substituted styrenes, the vinyl group is susceptible to polymerization, forming long polymer chains. libretexts.org The specific mechanism and resulting polymer properties are highly dependent on the initiator and reaction conditions employed.

In a typical radical polymerization, an initiator generates a radical species that adds to the double bond of the monomer, initiating a chain reaction. libretexts.org This process consists of three main stages: initiation, propagation, and termination. libretexts.org For vinyl monomers like substituted styrenes, the addition of the radical initiator typically occurs at the less substituted carbon of the double bond to form a more stable secondary radical. libretexts.org

Cationic polymerization of styrene derivatives can be initiated by Lewis acids in conjunction with a proton source or a carbocation precursor. acs.orgacs.org Research on similar monomers, such as p-chlorostyrene, has shown that initiating systems like 1-phenylethyl chloride with tin tetrachloride can lead to polymerization. acs.org

Anionic polymerization of halostyrenes has also been investigated. Studies on 4-chlorostyrene (B41422) have demonstrated that well-defined polymers can be obtained using initiators like sec-butyllithium (B1581126) or oligo(α-methylstyryl)lithium under controlled conditions, such as low temperatures in tetrahydrofuran. acs.org The stability of the propagating carbanion is crucial for achieving controlled polymerization. acs.org

Controlled Radical Polymerization Techniques

Controlled radical polymerization (CRP), also referred to as living radical polymerization (LRP), offers precise control over polymer architecture, including molecular weight and polydispersity. sigmaaldrich.com These techniques minimize termination reactions that are prevalent in conventional free-radical polymerization. cmu.edu Several CRP methods are applicable to styrene-based monomers.

Atom Transfer Radical Polymerization (ATRP) is a prominent CRP method that utilizes a transition metal complex (commonly copper or iron) as a catalyst to reversibly activate and deactivate the growing polymer chains. cmu.educmu.edu This process allows for the synthesis of well-defined polymers with narrow molecular weight distributions. cmu.edu For instance, the polymerization of styrene using an AIBN/FeCl₃/PPh₃ initiating system has been shown to proceed via a reverse ATRP mechanism, yielding polymers with a terminal chlorine atom. cmu.edu This terminal functionality allows the polymer to act as a macroinitiator for subsequent chain extension reactions. cmu.edu

Other CRP techniques applicable to vinyl monomers include Nitroxide-Mediated Polymerization (NMP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. sigmaaldrich.com NMP has been successfully applied to the polymerization of chloromethylstyrene in the presence of initiators like 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO). researchgate.net RAFT polymerization is a versatile method that can be used with a wide range of vinyl monomers, provided an appropriate RAFT agent is selected to match the monomer's reactivity. sigmaaldrich.com

Table 1: Overview of Controlled Radical Polymerization (CRP) Techniques

| CRP Technique | Key Components | Advantages | Applicable Monomers |

|---|---|---|---|

| ATRP | Initiator (alkyl halide), Transition Metal Catalyst (e.g., Cu(I), Fe(II)), Ligand | Well-defined polymers, control over functionality, can be performed in aqueous media. cmu.edu | Styrenes, (meth)acrylates, acrylonitrile |

| NMP | Initiator (e.g., TEMPO), Radical Initiator (e.g., BPO) | Simple, metal-free system | Styrenes |

| RAFT | RAFT Agent (dithioesters, trithiocarbonates), Radical Initiator (e.g., AIBN) | Wide monomer scope, tolerance to functional groups | Styrenes, (meth)acrylates, vinyl acetate |

Electrophilic Aromatic Substitution on the Benzene Nucleus

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. byjus.com The reaction generally proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, followed by the removal of a proton to restore aromaticity. msu.edu The reactivity of the benzene ring towards electrophiles is significantly influenced by the nature of the substituents already present on the ring. ma.edu

Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com These reactions typically require a catalyst, such as a Lewis acid or a strong protic acid, to generate a potent electrophile capable of attacking the relatively stable aromatic ring. minia.edu.eglkouniv.ac.in

Influence of the (1-Chloroethenyl) Substituent on Ring Reactivity and Selectivity

The (1-chloroethenyl) substituent on the benzene ring exerts a complex influence on both the rate of electrophilic aromatic substitution and the orientation of the incoming electrophile. This influence is a combination of inductive and resonance effects.

Inductive Effect: The chlorine atom is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I). stackexchange.com This effect tends to pull electron density away from the benzene ring, deactivating it towards electrophilic attack. stackexchange.comechemi.com Consequently, Benzene, (1-chloroethenyl)- is expected to be less reactive than benzene itself in EAS reactions. stackexchange.com

Resonance Effect: The vinyl group can participate in resonance with the benzene ring. Furthermore, the chlorine atom, despite its electronegativity, possesses lone pairs of electrons that can be delocalized into the π-system. This electron donation through resonance (+R effect) preferentially increases the electron density at the ortho and para positions of the ring.

Catalytic Systems for Directed Electrophilic Aromatic Substitution

Given the deactivated nature of the aromatic ring in Benzene, (1-chloroethenyl)-, strong electrophiles and catalytic systems are necessary to promote electrophilic aromatic substitution. The choice of catalyst is crucial for generating a sufficiently reactive electrophile. ma.edulibretexts.org

Halogenation: For chlorination and bromination, a Lewis acid catalyst such as iron(III) chloride (FeCl₃), iron(III) bromide (FeBr₃), or aluminum chloride (AlCl₃) is typically employed. lkouniv.ac.inmasterorganicchemistry.com The Lewis acid polarizes the halogen-halogen bond, creating a more potent electrophile that can be attacked by the aromatic ring. masterorganicchemistry.comyoutube.com

Nitration: Nitration is commonly achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). byjus.com Sulfuric acid acts as a catalyst to protonate nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺). libretexts.org

Sulfonation: Sulfonation involves the use of fuming sulfuric acid (a solution of SO₃ in H₂SO₄). Sulfur trioxide (SO₃) acts as the electrophile in this reversible reaction. byjus.comlkouniv.ac.in

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation require a strong Lewis acid catalyst, with aluminum chloride (AlCl₃) being the most common choice. wikipedia.org The catalyst assists in generating a carbocation or a highly polarized acylium ion from an alkyl halide or acyl halide, respectively. wikipedia.orglkouniv.ac.in

Table 2: Common Catalytic Systems for Electrophilic Aromatic Substitution

| Reaction | Typical Reagents | Electrophile | Catalyst Function |

|---|---|---|---|

| Halogenation | Cl₂ or Br₂ | Cl⁺ or Br⁺ (as part of a complex) | Lewis acid (e.g., FeCl₃, AlCl₃) polarizes the X-X bond. masterorganicchemistry.com |

| Nitration | Conc. HNO₃ + Conc. H₂SO₄ | NO₂⁺ (Nitronium ion) | H₂SO₄ protonates HNO₃ to facilitate the loss of water. libretexts.org |

| Sulfonation | Fuming H₂SO₄ (H₂SO₄ + SO₃) | SO₃ | H₂SO₄ protonates SO₃ (or acts as a solvent). |

| Friedel-Crafts Alkylation | R-Cl | R⁺ (Carbocation) | Lewis acid (e.g., AlCl₃) abstracts the halide to form a carbocation. wikipedia.org |

| Friedel-Crafts Acylation | RCOCl | RCO⁺ (Acylium ion) | Lewis acid (e.g., AlCl₃) abstracts the halide to form an acylium ion. wikipedia.org |

Cross-Coupling Reactions Involving the Vinylic Halide Functionality

The vinylic chloride functionality in Benzene, (1-chloroethenyl)- provides a reactive site for carbon-carbon bond formation through cross-coupling reactions. These reactions are powerful tools in organic synthesis, enabling the connection of two different organic fragments. nobelprize.org The vinylic C-Cl bond is generally more reactive than an aryl C-Cl bond in many coupling reactions.

Palladium-Catalyzed Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions are among the most important and versatile methods for forming C-C bonds. nobelprize.org These reactions typically involve the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nobelprize.org

The general mechanism begins with the oxidative addition of the organic halide (in this case, the vinylic chloride) to a low-valent palladium(0) complex, forming a palladium(II) intermediate. nobelprize.org This is often the rate-determining step. Subsequently, a second organic group is transferred to the palladium center from an organometallic reagent in a step called transmetalation. The final step is reductive elimination, where the two coupled organic groups are expelled from the palladium center, forming the new C-C bond and regenerating the palladium(0) catalyst. nobelprize.org

While vinylic chlorides can be more challenging substrates than the corresponding bromides or iodides, suitable catalytic systems have been developed to facilitate their coupling. Research has shown that palladium on carbon can catalyze the coupling of chlorobenzenes in aqueous media, and similar principles can be applied to vinylic chlorides. rsc.org The efficiency of these reactions often depends on the specific palladium catalyst, ligands, base, and reaction conditions used. organic-chemistry.org Tandem reactions combining reductive and oxidative coupling processes have also been developed using palladium catalysts. nih.gov

Elimination Reactions and Rearrangements

Benzene, (1-chloroethenyl)- can undergo elimination reactions, primarily dehydrochlorination, to yield phenylacetylene (B144264). This transformation is of significant synthetic importance as phenylacetylene is a valuable building block in organic synthesis. The mechanism of this elimination and the potential for rearrangements are key aspects of its reactivity.

The elimination of hydrogen chloride from Benzene, (1-chloroethenyl)- is typically induced by a strong base. The reaction proceeds by the removal of the vinylic proton and the chloride ion from the same carbon atom, leading to the formation of a triple bond.

Mechanistic Investigations of Dehydrochlorination

The dehydrochlorination of vinyl halides can proceed through different mechanistic pathways, including E2 (bimolecular elimination), E1 (unimolecular elimination), and E1cB (unimolecular conjugate base elimination). openstax.orglibretexts.org For Benzene, (1-chloroethenyl)-, the presence of the phenyl group acidifies the vinylic proton, making it susceptible to abstraction by a base. This observation suggests that the E1cB mechanism may be operative.

In the E1cB mechanism, the first step is the reversible deprotonation of the substrate by a base to form a carbanionic intermediate. This carbanion is stabilized by the adjacent phenyl ring. The subsequent, rate-determining step is the unimolecular elimination of the chloride ion to form the alkyne.

Kinetic studies, including the measurement of chlorine kinetic isotope effects, can provide valuable insights into the transition state of the elimination reaction and help distinguish between the possible mechanisms. researchgate.net A significant chlorine isotope effect would suggest that the C-Cl bond is breaking in the rate-determining step, which is consistent with both the E2 and E1cB (if the second step is rate-limiting) mechanisms.

| Reagent | Conditions | Product | Plausible Mechanism |

| Potassium Hydroxide | High temperature | Phenylacetylene | E1cB/E2 |

| Sodium Amide | Liquid ammonia | Phenylacetylene | E1cB |

| Lithium Diisopropylamide | Tetrahydrofuran | Phenylacetylene | E1cB |

Rearrangements

Under certain conditions, vinyl halides can undergo rearrangements. While significant skeletal rearrangements are not commonly reported for Benzene, (1-chloroethenyl)- under typical elimination conditions, the possibility of more subtle isomerizations or rearrangements under specific catalytic or acidic conditions cannot be entirely ruled out. For instance, acid-catalyzed rearrangements of allylic and propargylic systems are well-known, but their direct applicability to a vinyl halide like Benzene, (1-chloroethenyl)- would require specific reaction conditions that promote the formation of a carbocationic intermediate.

It is important to note that under strongly basic conditions required for dehydrochlorination, the primary and highly favored reaction pathway is the formation of phenylacetylene. Any potential rearrangement reactions would likely be minor side reactions unless specific catalysts or conditions are employed to facilitate such a transformation.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the mapping of the carbon framework and the arrangement of protons.

Proton NMR spectroscopy of α-chlorostyrene reveals distinct signals corresponding to the aromatic and vinyl protons. The aromatic protons, due to their varied electronic environments, typically appear as a complex multiplet in the region of 7.2-7.6 ppm. The two vinyl protons are diastereotopic and exhibit separate signals. One vinyl proton resonates around 5.58 ppm, while the other appears at approximately 5.15 ppm. The geminal coupling between these two protons results in a characteristic splitting pattern, typically a doublet for each.

Table 1: ¹H NMR Chemical Shift and Multiplicity Data for Benzene (B151609), (1-chloroethenyl)-

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.2 - 7.6 | Multiplet |

| Vinyl-H | ~5.58 | Doublet |

| Vinyl-H | ~5.15 | Doublet |

Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency.

Carbon-13 NMR spectroscopy provides a detailed map of the carbon skeleton of α-chlorostyrene. The spectrum typically shows signals for the quaternary carbon of the vinyl group, the methylene carbon of the vinyl group, and the aromatic carbons. The aromatic region will display multiple peaks due to the different chemical environments of the substituted and unsubstituted carbons in the benzene ring. For instance, the carbon attached to the vinyl group will have a distinct chemical shift compared to the other aromatic carbons.

Table 2: Representative ¹³C NMR Chemical Shifts for Benzene, (1-chloroethenyl)-

| Carbon | Chemical Shift (δ, ppm) |

| C (quaternary, vinyl) | ~143 |

| C (aromatic, substituted) | ~130 |

| C (aromatic, ortho/meta/para) | 124 - 128 |

| CH₂ (vinyl) | ~113 |

Note: Chemical shifts are approximate and can vary based on experimental conditions.

Two-dimensional (2D) NMR experiments provide further structural confirmation by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY spectrum would show correlations between the two geminal vinyl protons, confirming their proximity. It would also reveal couplings between adjacent aromatic protons, helping to assign their specific positions on the ring. youtube.comemerypharma.comsdsu.edu

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to. youtube.comsdsu.eduhuji.ac.ilprinceton.edu This would definitively link the vinyl proton signals to the vinyl carbon signals and the aromatic proton signals to their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away. youtube.comemerypharma.comsdsu.eduhuji.ac.ilprinceton.edu For α-chlorostyrene, an HMBC spectrum would show correlations from the vinyl protons to the quaternary aromatic carbon and potentially to the ortho-aromatic carbons, providing crucial connectivity information.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the types of bonds and functional groups present, offering a molecular fingerprint.

The IR and Raman spectra of α-chlorostyrene are characterized by absorption bands corresponding to its key functional groups.

Table 3: Characteristic Vibrational Frequencies for Benzene, (1-chloroethenyl)-

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Vinyl C-H | Stretching | 3000 - 3100 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C=C (vinyl) | Stretching | ~1630 |

| C-Cl | Stretching | 600 - 800 |

| Aromatic C-H | Out-of-plane bending | 690 - 900 |

The benzene ring exhibits a set of characteristic vibrational modes. The C-H stretching vibrations of the phenyl ring are typically observed in the 3000-3100 cm⁻¹ region. materialsciencejournal.org The benzene ring also has six ring stretching vibrations, with four prominent bands appearing near 1600, 1580, 1490, and 1440 cm⁻¹. materialsciencejournal.org The substitution pattern on the benzene ring influences the positions and intensities of the C-H out-of-plane bending modes, which are typically found in the 690-900 cm⁻¹ range and are diagnostic of the monosubstituted pattern of α-chlorostyrene. materialsciencejournal.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of Benzene, (1-chloroethenyl)-. The nominal molecular weight of this compound is 140.61 g/mol . nih.govnist.gov Upon ionization, typically by electron impact (EI), the molecule fragments in a predictable manner, producing a unique mass spectrum that serves as a chemical fingerprint.

The presence of chlorine is a key feature in the mass spectrum, as its two stable isotopes, ³⁵Cl and ³⁷Cl, exist in a natural abundance ratio of approximately 3:1. This results in characteristic isotopic patterns for the molecular ion and any chlorine-containing fragments, appearing as a pair of peaks (M+ and M+2) separated by two mass units, with the M+2 peak having roughly one-third the intensity of the M+ peak.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the identification of volatile compounds like Benzene, (1-chloroethenyl)-. In this method, the gas chromatograph first separates the compound from other components in a mixture. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

The electron ionization (EI) mass spectrum of Benzene, (1-chloroethenyl)- is characterized by several key fragments. The molecular ion peak [C₈H₉Cl]⁺˙ is observed at a mass-to-charge ratio (m/z) of 140 (for the ³⁵Cl isotope) and 142 (for the ³⁷Cl isotope). nih.gov The most abundant fragment, known as the base peak, is typically the tropylium-like ion [C₈H₉]⁺ or a related structure, which results from the loss of the chlorine atom, appearing at m/z 105. nih.gov This fragmentation is highly characteristic and aids in the definitive identification of the compound.

Below is a table summarizing the prominent peaks in the mass spectrum of Benzene, (1-chloroethenyl)-. nih.gov

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 142 | 5.5 | [C₈H₉³⁷Cl]⁺˙ (Molecular Ion, M+2) |

| 140 | 16.7 | [C₈H₉³⁵Cl]⁺˙ (Molecular Ion, M+) |

| 105 | 100.0 | [C₈H₉]⁺ (Loss of Cl) |

| 79 | 12.6 | [C₆H₇]⁺ |

| 77 | 14.8 | [C₆H₅]⁺ (Phenyl cation) |

| 51 | 15.2 | [C₄H₃]⁺ |

This interactive table provides a summary of the mass spectrometry data. The relative intensities are normalized to the base peak (m/z 105).

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of Benzene, (1-chloroethenyl)- with high confidence. Unlike nominal mass spectrometry which provides integer masses, HRMS can measure mass to several decimal places. rsc.orgcreative-proteomics.com This precision allows for the differentiation between compounds that have the same nominal mass but different elemental formulas.

For Benzene, (1-chloroethenyl)-, the theoretical exact mass is calculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl). The monoisotopic mass of the molecular ion [C₈H₉³⁵Cl]⁺ is 140.03928 Da. nih.gov An experimental HRMS measurement yielding a value within a narrow tolerance (typically < 5 ppm) of this theoretical mass would unequivocally confirm the elemental formula as C₈H₉Cl. ucl.ac.uk This technique is invaluable for distinguishing it from potential isomers or other isobaric compounds.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatography is essential for assessing the purity of Benzene, (1-chloroethenyl)- and for separating it from its structural isomers, such as Benzene, (2-chloroethenyl)-.

Gas Chromatography (GC) for Volatile Compound Separation

Gas chromatography (GC) is the premier method for analyzing the purity of volatile compounds like Benzene, (1-chloroethenyl)-. nist.gov Purity is often assessed using a GC equipped with a Flame Ionization Detector (FID). Commercial suppliers of Benzene, (1-chloroethenyl)- frequently specify purity levels greater than 97.0%, as determined by GC analysis. tcichemicals.com

The retention of a compound in GC is described by its retention index, which helps in its identification. The Kovats retention index is a standardized measure that is independent of some operational parameters. For Benzene, (1-chloroethenyl)-, reported Kovats retention indices on a standard non-polar stationary phase are in the range of 1039 to 1060. nih.gov

| Parameter | Value | Source |

| Purity by GC | >97.0% | Tokyo Chemical Industry tcichemicals.com |

| Kovats Retention Index | 1039 - 1060 | PubChem nih.gov |

This table summarizes key gas chromatography parameters for Benzene, (1-chloroethenyl)-.

High-Performance Liquid Chromatography (HPLC)

While GC is more common for this specific volatile compound, High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for separating it from non-volatile impurities or for isomer separation under specific conditions. Reversed-phase HPLC, using a nonpolar stationary phase like C18 or C8 and a polar mobile phase (e.g., a mixture of acetonitrile and water), is a standard approach for aromatic compounds.

Separation of structural isomers of similar compounds, such as chlorotoluenes and dichlorobenzenes, has been successfully achieved using HPLC. rsc.org Columns that facilitate π-π interactions, such as those with pyrenylethyl or nitrophenylethyl stationary phases, are particularly effective for resolving aromatic positional isomers that may be difficult to separate based on hydrophobicity alone. nacalai.com A similar strategy would be applicable for the separation of Benzene, (1-chloroethenyl)- from its isomers.

Chiral Separations (e.g., Chiral SFC)

Benzene, (1-chloroethenyl)- possesses a chiral center at the carbon atom bonded to both the phenyl group and the chlorine atom. Therefore, it exists as a pair of enantiomers: (R)-(1-chloroethenyl)benzene and (S)-(1-chloroethenyl)benzene. nih.gov The separation of these enantiomers is crucial in fields like pharmaceutical synthesis, where one enantiomer may have desired activity while the other is inactive or harmful.

Chiral chromatography is the definitive method for separating enantiomers. This can be accomplished using chiral stationary phases (CSPs) in either HPLC or Supercritical Fluid Chromatography (SFC). Chiral SFC is often favored for its speed and reduced solvent consumption. While specific methods for Benzene, (1-chloroethenyl)- are not detailed in the provided search context, common CSPs based on derivatives of cellulose, amylose, or cyclodextrin would be the primary choice for developing a separation method for its enantiomers. The ability to resolve the racemic mixture into its constituent enantiomers is a critical analytical step for any stereospecific applications of this compound.

Advanced X-ray Crystallography for Solid-State Structural Determination

Following a comprehensive search of available scientific literature and crystallographic databases, it has been determined that specific, detailed X-ray crystallography data for the solid-state structure of Benzene, (1-chloroethenyl)- is not publicly available. While X-ray crystallography remains a pivotal technique for the precise determination of molecular structures in the solid state, providing invaluable information on bond lengths, bond angles, and intermolecular interactions, no published studies were identified that specifically report the crystal structure of this compound.

The scientific community relies on shared data from such crystallographic studies to understand the fundamental structural properties of molecules. The absence of this data for Benzene, (1-chloroethenyl)- means that a detailed analysis of its solid-state conformation, packing arrangement in the crystal lattice, and specific intermolecular forces (such as van der Waals interactions or potential halogen bonding) cannot be provided at this time.

For related compounds, X-ray diffraction studies have revealed insights into how substitutions on the styrene (B11656) backbone influence crystal packing and molecular geometry. However, direct extrapolation of these findings to Benzene, (1-chloroethenyl)- would be speculative without experimental data.

Therefore, the detailed research findings and data tables that would typically populate a discussion on the advanced X-ray crystallography of a compound cannot be generated for Benzene, (1-chloroethenyl)-. This represents a gap in the current body of scientific knowledge for this particular chemical compound.

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are a powerful tool for determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For Benzene (B151609), (1-chloroethenyl)-, both Density Functional Theory (DFT) and Hartree-Fock methods have been employed to elucidate these characteristics.

Density Functional Theory has become a standard method for the optimization of molecular geometries due to its balance of accuracy and computational cost. The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, is commonly used in conjunction with various basis sets to predict the structural parameters of molecules like Benzene, (1-chloroethenyl)-.

Table 1: Representative DFT (B3LYP/6-31G(d)) Optimized Geometrical Parameters for a Substituted Benzene Ring

| Parameter | Bond | Value |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| C-H (aromatic) | ~1.08 Å | |

| C-C (substituent) | ~1.51 Å | |

| C-Cl | ~1.80 Å | |

| Bond Angle | C-C-C (aromatic) | ~120° |

| H-C-C (aromatic) | ~120° | |

| C-C-Cl | ~110° | |

| Dihedral Angle | H-C-C-H (aromatic) | ~0° |

Note: The values presented are typical for substituted benzenes and are based on calculations for closely related structures. The actual values for Benzene, (1-chloroethenyl)- may vary slightly.

The Hartree-Fock (HF) method is a foundational ab initio approach that solves the Schrödinger equation for a multi-electron system by approximating the wavefunction as a single Slater determinant. While computationally less intensive than more advanced methods, it does not fully account for electron correlation, which can affect the accuracy of the results.

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, build upon the HF method to include electron correlation, offering higher accuracy at a greater computational expense. For molecules like Benzene, (1-chloroethenyl)-, HF calculations can provide a good initial approximation of the molecular geometry and electronic structure. Studies comparing HF and DFT results for the isomer 1-chloroethylbenzene have shown that DFT methods, such as B3LYP, often provide results that are in better agreement with experimental data, particularly for vibrational frequencies. acs.org

Table 2: Conceptual Comparison of HF and DFT for Geometry Optimization

| Method | Treatment of Electron Correlation | Typical Accuracy | Computational Cost |

| Hartree-Fock (HF) | Neglects electron correlation | Lower | Lower |

| Density Functional Theory (DFT) | Approximates electron correlation | Higher | Moderate |

Vibrational Frequency Analysis and Spectroscopic Prediction

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational methods are used to calculate these vibrational frequencies, aiding in the assignment of experimental spectral bands.

For the isomer 1-chloroethylbenzene, the FTIR and FT-Raman spectra have been recorded and analyzed. researchgate.net The harmonic vibrational wavenumbers were calculated theoretically, and the calculated B3LYP values were found to be in good agreement with the observed wavenumbers. researchgate.net

Potential Energy Distribution (PED) analysis is a theoretical tool used to provide a detailed assignment of vibrational modes. It quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, or torsions) to a particular normal mode of vibration. This allows for a more definitive assignment of the spectral bands rather than relying solely on the frequency. For instance, a PED analysis could reveal that a particular frequency is composed of 80% C-C stretch, 15% C-H in-plane bend, and 5% C-C-C trigonal bend. Studies on the related compound 2-chloroethyl benzene have utilized the VEDA 4 program to perform PED analysis for the assignment of predicted vibrational frequencies.

A crucial step in validating computational results is the comparison of calculated vibrational frequencies with those obtained from experimental spectra. Theoretical frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations.

In a study of 1-chloroethylbenzene, the vibrational frequencies were computed using the B3LYP method with the 6-31G(d) basis set. acs.org The results showed that the raw B3LYP frequencies approximated the experimental data much better than the Hartree-Fock results. acs.org After scaling, the B3LYP/6-31G(d) results were found to be highly reliable, with a mean absolute deviation of about 13.7 cm⁻¹. acs.org

Table 3: Comparison of Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) for 1-chloroethylbenzene

| Vibrational Mode | Calculated (B3LYP) | Experimental (FTIR) | Experimental (FT-Raman) |

| Phenyl C-H stretch | 3103, 3093, 3084, 3074, 3066 | 3090, 3068 | 3064 |

| C-H in-plane bend | 1299, 1192, 1177, 1057, 1025 | 1303, 1028 | 1190, 1168, 1029 |

Data sourced from a study on the isomer 1-chloroethylbenzene. researchgate.net

Molecular Orbital Theory: HOMO-LUMO Analysis and Charge Transfer Properties

The electronic properties of a molecule can be understood through the lens of Molecular Orbital (MO) theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they are the frontier orbitals involved in chemical reactions and electronic transitions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more easily excitable and more reactive. The HOMO and LUMO energy levels for similar compounds in chlorobenzene (B131634) solvent have been found to be in the range of -5.1 to -5.3 eV and -2.6 to -2.7 eV, respectively. researchgate.net

The distribution of the HOMO and LUMO across the molecule can indicate the regions that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO). In Benzene, (1-chloroethenyl)-, the HOMO is expected to be localized primarily on the electron-rich benzene ring, while the LUMO may have significant contributions from the chloroethenyl substituent. The overlap between the HOMO and LUMO is a critical factor in determining the nature of electronic transitions. A low overlap is characteristic of an intramolecular charge transfer (ICT) excitation, where an electron is promoted from the donor part of the molecule (where the HOMO is localized) to the acceptor part (where the LUMO is localized). This charge transfer character is crucial in understanding the photophysical properties of the molecule.

Table 4: Key Parameters from HOMO-LUMO Analysis

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the ionization potential and electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. |

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property essential for applications in photonics, such as frequency conversion and optical switching. Computational chemistry can predict the NLO response of a molecule by calculating properties like its hyperpolarizability.

The relationship between a molecule's structure and its NLO properties is critical for designing new materials. Key structural features that enhance NLO response include:

π-Conjugation: Extended systems of alternating single and double bonds facilitate electron movement across the molecule, which is crucial for a strong NLO response.

Asymmetry: A non-centrosymmetric charge distribution, often created by combining electron-donating and electron-withdrawing groups, is a prerequisite for a non-zero first hyperpolarizability (β).

In Benzene, (1-chloroethenyl)-, the phenyl and vinyl groups form a conjugated system. The chlorine atom acts as a weak electron-withdrawing group, creating some degree of electronic asymmetry. This combination suggests the molecule may possess modest NLO properties, making it a potential candidate for inclusion in polymeric materials used in photonic applications google.com.

Reaction Pathway Modeling and Kinetic Studies

Computational modeling can map the entire energy landscape of a chemical reaction, from reactants to products. This involves locating transition states and calculating the energy barriers that determine the reaction rate.

A transition state is the highest energy point along a reaction coordinate, representing the "point of no return" during a chemical transformation. Locating this structure and calculating its energy relative to the reactants gives the activation energy barrier. A lower energy barrier corresponds to a faster reaction.

For Benzene, (1-chloroethenyl)-, a common reaction is polymerization across the vinyl group's double bond. Theoretical modeling of this process would involve:

Modeling the Initiation Step: Calculating the energy required to form an initial radical or ionic species from the monomer.

Modeling the Propagation Step: Simulating the addition of a monomer unit to the growing polymer chain. This involves finding the transition state for the C-C bond formation and calculating its energy barrier.

Theoretical studies on the cycloaddition reactions of similar molecules, like o-hydroxystyrene, have shown that these reactions can proceed via stepwise pathways, with distinct transition states for each bond-forming event. Modeling these pathways provides a deep, mechanistic understanding of the reaction kinetics and stereochemical outcomes.

The following table provides a conceptual overview of the data obtained from such a study.

| Reaction Step (Hypothetical Polymerization) | Computational Objective | Key Output Parameter |

|---|---|---|

| Initiation | Localization of radical formation pathway | Energy of Initiation (kcal/mol) |

| Propagation | Localization of the transition state for monomer addition | Activation Energy Barrier (Ea) (kcal/mol) |

| Termination | Modeling of chain-terminating pathways | Reaction Enthalpy (ΔH) (kcal/mol) |

Theoretical Prediction of Reaction Rates and Selectivity

Computational chemistry provides powerful tools for predicting the kinetics and selectivity of chemical reactions. Methodologies such as Density Functional Theory (DFT) and other high-level ab initio calculations are commonly employed to explore reaction mechanisms, determine the geometries of transition states, and calculate activation energies. These calculations can offer profound insights into which reaction pathways are favored and at what rates they are likely to occur.

For a molecule like α-chlorostyrene, theoretical investigations would typically focus on several key reaction types:

Electrophilic Additions: The reactivity of the vinyl group towards electrophiles is a primary area of interest. Computational studies would aim to predict the regioselectivity of these additions (i.e., whether the electrophile adds to the α- or β-carbon of the vinyl group) by calculating the relative stabilities of the resulting carbocation intermediates. The presence of the chlorine atom and the phenyl group significantly influences the electron density distribution in the double bond, making theoretical calculations essential for accurate predictions.

Polymerization Reactions: Theoretical modeling can elucidate the kinetics of radical, cationic, and anionic polymerization of α-chlorostyrene. Such studies would involve calculating the activation barriers for the initiation, propagation, and termination steps, providing valuable data for understanding the rate of polymerization and the properties of the resulting polymer.

Nucleophilic Substitution: The chlorine atom on the vinyl group can potentially be displaced by nucleophiles. Computational studies could predict the feasibility and rates of such reactions by modeling the transition states and calculating the associated energy barriers.

Despite the clear value of such theoretical investigations, a specific search of available scientific databases did not uncover any studies that have published detailed data, such as activation energies or predicted product ratios, for the reactions of "Benzene, (1-chloroethenyl)-". The existing computational literature tends to focus on more common monomers like styrene (B11656) or on the reactions of the benzene ring itself.

Therefore, while the principles of computational chemistry suggest that theoretical predictions of reaction rates and selectivity for α-chlorostyrene are achievable, the specific research findings and data tables requested for this article section are not available in the current scientific literature. Further dedicated computational research would be required to generate the specific data needed for a thorough analysis.

Advanced Applications in Specialized Chemical Synthesis

Precursor for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients

The reactivity of the chloroethyl group in Benzene (B151609), (1-chloroethenyl)- allows for its versatile use in the synthesis of a wide array of pharmaceutical compounds. labshake.com It serves as a critical starting material for introducing the phenethyl moiety into various molecular scaffolds, a common structural motif in many biologically active molecules.

Synthesis of Substituted Phenethyl Derivatives

Substituted phenethylamines are a broad class of compounds with diverse pharmacological activities, often acting as central nervous system stimulants, hallucinogens, and entactogens/empathogens. wikipedia.org The fundamental structure of these compounds consists of a phenyl ring attached to an amino group via a two-carbon sidechain. wikipedia.org Benzene, (1-chloroethenyl)- serves as a key electrophile for the alkylation of amines, providing a direct route to N-substituted phenethylamines.

The synthesis typically involves the nucleophilic substitution of the chlorine atom by a primary or secondary amine. This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid generated. However, a significant challenge in the direct alkylation of amines is the potential for overalkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. masterorganicchemistry.com Careful control of reaction conditions, such as stoichiometry, temperature, and the choice of base, is crucial to achieve selective monoalkylation.

Table 1: Examples of Reaction Parameters for Amine Alkylation

| Amine | Alkylating Agent | Solvent | Base | Temperature (°C) | Product |

| Ammonia | Ethyl bromide | Ethanol (B145695) | - | Reflux | Ethylamine, Diethylamine, Triethylamine |

| Secondary Amine | Alkyl halide | Dichloromethane | Triethylamine | Room Temperature | Tertiary Amine |

This table illustrates general principles of amine alkylation; specific conditions for Benzene, (1-chloroethenyl)- would require experimental optimization.

Incorporation into Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry, forming the core structure of a vast number of drugs. clockss.org The incorporation of a phenethyl group via Benzene, (1-chloroethenyl)- can significantly influence the pharmacological properties of these heterocyclic systems. This can be achieved through various synthetic strategies, including N-alkylation of pre-formed heterocyclic rings or by participating in cycloaddition reactions to construct the heterocyclic core itself.

For instance, the nitrogen atom in a pre-existing heterocyclic ring, such as an imidazole (B134444) or a triazole, can act as a nucleophile to displace the chloride from Benzene, (1-chloroethenyl)-, thereby attaching the phenethyl group to the heterocycle.

Furthermore, while direct cycloaddition reactions involving Benzene, (1-chloroethenyl)- are not extensively documented in the readily available literature, its derivatives can potentially participate in such reactions. For example, conversion of the chloroethyl group to other functionalities could enable its participation in [3+2] or [4+2] cycloaddition reactions to form five or six-membered nitrogen-containing rings. youtube.combeilstein-journals.org These strategies offer a pathway to novel heterocyclic structures with potential therapeutic applications.

Building Block for Agrochemicals

The utility of Benzene, (1-chloroethenyl)- extends to the agrochemical industry, where it and its derivatives serve as intermediates in the synthesis of various crop protection agents. guidechem.com The introduction of the phenethyl moiety can impart desired biological activity and physicochemical properties to the final agrochemical product.

Development of Herbicides and Pesticides

While specific examples of commercial herbicides or pesticides synthesized directly from Benzene, (1-chloroethenyl)- are not prominently featured in publicly accessible literature, its chlorinated derivatives play a role in this sector. For instance, 2,4-Dichloro-1-(1-chloroethyl)benzene is noted as an intermediate in the synthesis of agricultural chemicals. smolecule.com This suggests that the core structure provided by Benzene, (1-chloroethenyl)- can be further functionalized to produce active ingredients for pest and weed control. The development of new herbicides often involves the exploration of novel chemical scaffolds that can interact with specific biological targets in weeds. researchgate.netnih.gov

Synthesis of Crop Protection Agents

The synthesis of modern crop protection agents is a complex process that often involves the assembly of multiple chemical fragments. The phenethyl group, which can be introduced using Benzene, (1-chloroethenyl)-, can be a key component in designing molecules with optimal uptake, translocation, and efficacy within the target plant or pest. The versatility of the chloroethyl group allows for its conversion into other functional groups, enabling the connection to other parts of the agrochemical molecule.

Monomer and Cross-linking Agent in Polymer Chemistry

In the realm of polymer chemistry, Benzene, (1-chloroethenyl)- and its derivatives exhibit utility primarily as initiators in cationic polymerization processes, rather than as monomers or cross-linking agents in the traditional sense. tcichemicals.com

The benzylic chloride in Benzene, (1-chloroethenyl)- can be activated by a Lewis acid, such as tin(IV) chloride (SnCl₄), to generate a carbocation. This carbocation can then initiate the polymerization of vinyl monomers like styrene (B11656). This process can be controlled to achieve a "living" polymerization, where the termination and chain transfer reactions are minimized. This allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. researchgate.net

Table 2: Initiating Systems for Living Cationic Polymerization of Styrene

| Initiator | Co-initiator/Lewis Acid | Solvent | Temperature (°C) | Resulting Polymer |

| 1-Chloroethylbenzene | SnCl₄ | Chloroform | -15 | Polystyrene with narrow MWD |

| 1-Chloro-1-phenylethane | AlCl₃/Phenyl methyl ether | Hexane/CH₂Cl₂ | -80 | Isotactic-rich polystyrene |

| 1-Phenylethyl chloride | TiCl₄/TMEDA | Benzotrifluoride | Room Temperature | Polystyrene |

Data compiled from studies on living cationic polymerization. researchgate.net